1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidone core (5-oxopyrrolidine) substituted with a benzyl group at position 1 and a carboxamide-linked 2,3-dihydro-1,4-benzodioxin moiety at position 2.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-benzyl-N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O5/c27-21-12-17(14-26(21)13-16-6-2-1-3-7-16)22(28)24-10-11-25-23(29)20-15-30-18-8-4-5-9-19(18)31-20/h1-9,17,20H,10-15H2,(H,24,28)(H,25,29) |
InChI Key |
BXFWZSCJLQIYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl intermediate: This step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the 2,3-dihydro-1,4-benzodioxin ring.
Amidation reaction: The intermediate is then reacted with an appropriate amine to form the amide bond.
Pyrrolidine ring formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a pyrrolidone-carboxamide backbone with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 741733-98-2, Compound A ). Both feature a 5-oxopyrrolidine core and benzodioxin substituents but differ in the substituent at the carboxamide position:
Key functional implications :
Comparison with Dihydropyridine Derivatives
The 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) and 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) from share carboxamide and aromatic substituents but differ in core structure (dihydropyridine vs. pyrrolidone).
Pharmacological distinctions :
- Dihydropyridines (e.g., AZ331, AZ257) are classical calcium channel blockers, whereas pyrrolidone derivatives like the target compound may target GABA receptors or serine hydrolases .
- The sulfur-containing substituents in AZ331/AZ257 could enhance metabolic stability compared to the oxygen-rich benzodioxin group in the target compound .
Physicochemical and Pharmacokinetic Data
*Estimated based on molecular formulas.
Interpretation :
- Compound A’s lower molecular weight and moderate solubility suggest better bioavailability than the target compound, assuming similar absorption pathways .
- The bromophenyl group in AZ257 may increase halogen bonding but reduce solubility compared to the methoxyphenyl group in AZ331 .
Research Findings and Mechanistic Insights
- Target compound : The benzodioxin moiety is associated with serotonin receptor modulation in related analogs, while the pyrrolidone core may inhibit proteases or kinases .
- Compound A : The thiazole group is linked to antimicrobial activity in other derivatives, though specific data for this compound are unavailable .
- AZ331/AZ257 : These dihydropyridines exhibit calcium channel antagonism, with AZ257’s bromine substitution enhancing potency but increasing toxicity risks .
Biological Activity
The compound 1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 452.47 g/mol. The compound features a complex structure that includes a pyrrolidine ring, a benzodioxin moiety, and an amide functional group, which may contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzodioxin compounds exhibit varying degrees of antimicrobial activity. For instance, compounds similar to 1-benzyl-N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide have been evaluated for their effectiveness against various pathogenic bacteria and fungi. The synthesized compounds demonstrated significant antibacterial effects against five types of bacteria and three fungal strains in vitro .
Acetylcholinesterase Inhibition
The compound has shown moderate inhibitory potential against acetylcholinesterase (AChE), with an IC50 value reported at approximately 26.25 μM. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they enhance acetylcholine levels in the brain. This suggests that the compound may have neuroprotective properties.
Anti-inflammatory Activity
A series of studies have indicated that benzodioxin derivatives possess anti-inflammatory properties. For example, certain compounds within this class have been tested for their anti-inflammatory effects in vivo, demonstrating efficacy comparable to classical anti-inflammatory agents like ibuprofen . The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure could enhance anti-inflammatory activity.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial potential of N-benzyl derivatives, several compounds were found to exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that structural variations influenced the degree of antimicrobial effectiveness .
- Neuroprotective Effects : A study exploring the neuroprotective effects of AChE inhibitors highlighted the potential use of similar compounds in treating neurodegenerative diseases. The findings suggested that the inhibition of AChE could lead to improved cognitive function in animal models.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
